

# comparative study of different etchants for borosilicate glass

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## A Comparative Guide to Etchants for Borosilicate Glass

For Researchers, Scientists, and Drug Development Professionals

The etching of borosilicate glass is a critical process in the fabrication of microfluidics, micro-electro-mechanical systems (MEMS), and various components used in scientific research and drug development. The choice of etchant profoundly impacts the etch rate, surface morphology, and final device performance. This guide provides an objective comparison of common wet and dry etching techniques for borosilicate glass, supported by experimental data, to aid in the selection of the most suitable method for your application.

## Comparative Performance of Borosilicate Glass Etchants

The selection of an appropriate etchant depends on a trade-off between etch rate, desired surface finish, process complexity, and safety considerations. The following table summarizes quantitative data for various common etchants.

Etchant Type	Specific Composition	Typical Etch Rate	Surface Roughness (Ra or RMS)	Anisotropy	Key Process Parameters	Pros	Cons/Safety
Wet Etching	Hydrofluoric Acid (HF, 49%)	~7-9 $\mu\text{m/min}$ <sup>[1]</sup>	Can be high; dependent on glass quality and additives <sup>[2]</sup>	Isotropic	Concentration, Temperature, Time <sup>[3]</sup>	High etch rate, simple process <sup>[4]</sup>	Extremely hazardous, undercutting, insoluble precipitates may form <sup>[2][5]</sup>
Wet Etching	Buffered HF (BHF) + HCl	~1 $\mu\text{m/min}$ <sup>[2]</sup>	Smoothened than pure HF <sup>[2]</sup>	Isotropic	Composition (HF, NH <sub>4</sub> F, HCl), Temperature <sup>[1][2]</sup>	More controlled etch, improved surface finish <sup>[2]</sup>	Still highly toxic, requires careful preparation <sup>[2]</sup>
Wet Etching	Potassium Hydroxide (KOH)	~0.01 $\mu\text{m/min}$ (unmodified glass) <sup>[6]</sup>	Can be very low (e.g., 0.17 nm after ethanol treatment) <sup>[7]</sup>	Isotropic	Concentration (e.g., 8.5 M), Temperature (e.g., 80°C) <sup>[8]</sup>	Safer than HF, can produce very smooth surfaces <sup>[7][9]</sup>	Extremely low etch rate on unmodified glass <sup>[6]</sup>
Wet Etching	Laser-Assisted KOH	Up to 5.3 $\mu\text{m/min}$	~1.2 $\mu\text{m}$ <sup>[8]</sup>	Highly Anisotropic (Selective)	Laser parameters (Selectivity) (energy, speed), KOH	High selectivity, enables 3D	Requires specialized laser equipment, complex

				concentr ation and temperat ure[8]	structure s[8]	process[ 8]
Dry Etching	ICP-RIE (SF <sub>6</sub> Plasma)	~0.75 μm/min[1 0]	Low, ~1 nm achievabl e[11]	Anisotrop ic	Gas flow, Power, DC bias voltage, Pressure[ 10]	High anisotrop y, good for high- aspect- ratio features[ 4]
Dry Etching	ICP-RIE (SF <sub>6</sub> /Ar Plasma)	~0.54 μm/min[1 0]	~4 nm[12]	Highly Anisotrop ic	Gas mixture ratio (e.g., 60% SF <sub>6</sub> / 40% Ar), Power, Pressure[ 10]	Removes undercutt ing, improved profile control[ 10]

## Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections describe standard protocols for three common etching techniques.

### Protocol 1: Wet Etching with Buffered Hydrofluoric Acid (BHF)

This method offers a more controlled etch rate and a smoother surface finish compared to using pure HF. The addition of Hydrochloric Acid (HCl) helps to dissolve insoluble fluoride salt precipitates that can otherwise inhibit the etching process[1][5].

Materials:

- Borosilicate glass substrate
- Deionized (DI) water
- Ammonium Fluoride (NH<sub>4</sub>F)
- Hydrofluoric Acid (HF, 49%)
- Hydrochloric Acid (HCl, 37%)
- Hard mask (e.g., Cr/Au layer, extra hard-baked photoresist)[\[1\]](#)[\[2\]](#)
- Polypropylene or Teflon beakers and containers[\[2\]](#)

**Procedure:**

- Masking: Apply and pattern a suitable hard mask on the borosilicate glass substrate to protect areas that should not be etched. For photoresist masks, a hard bake at 130°C for 45 minutes is recommended for strong adhesion[\[2\]](#).
- Buffered HF Preparation (Caution: Perform in a certified fume hood with appropriate PPE):
  - In a polypropylene container, dissolve 40g of NH<sub>4</sub>F crystals in 60 ml of DI water. Gentle heating on a hotplate may be required[\[2\]](#).
  - Carefully add 10 ml of 49% HF to the ammonium fluoride solution[\[2\]](#). This creates the buffered HF (BHF).
- Etching Solution Preparation:
  - In a separate polypropylene beaker, add 5 ml of the prepared BHF to 85 ml of DI water[\[2\]](#).
  - Add 9-10 ml of HCl to the solution and stir with a plastic rod[\[2\]](#). A common ratio for Pyrex is 10 parts HF (49%) to 1 part HCl (37%)[\[1\]](#).
- Etching:
  - Immerse the masked glass substrate into the etching solution at room temperature.

- Stir the solution gently and vigorously to ensure uniform etching and removal of byproducts[2]. The etch rate is approximately 1  $\mu\text{m}/\text{min}$ [2].
- Post-Etch Cleaning:
  - After the desired etch depth is achieved, remove the substrate and immediately rinse thoroughly in a cascade DI water bath[13].
  - Dry the substrate carefully with nitrogen gas.
  - Remove the hard mask using the appropriate stripper.

**Safety:** Hydrofluoric acid is extremely toxic and corrosive. Always work in a buddy system within a designated fume hood. Wear two pairs of nitrile gloves, a face shield, and an acid-resistant apron. Ensure calcium gluconate gel is immediately accessible as an antidote for skin exposure[2].

## Protocol 2: Anisotropic Dry Etching with ICP-RIE

Inductively Coupled Plasma Reactive Ion Etching (ICP-RIE) uses a combination of chemical etching from reactive gases and physical etching from ion bombardment to achieve highly directional, anisotropic etches.

### Equipment & Materials:

- ICP-RIE system
- Borosilicate glass substrate
- Hard mask (e.g., Nickel, Ti/Au)[10][12]
- Process gases: Sulfur Hexafluoride ( $\text{SF}_6$ ), Argon (Ar)[10]

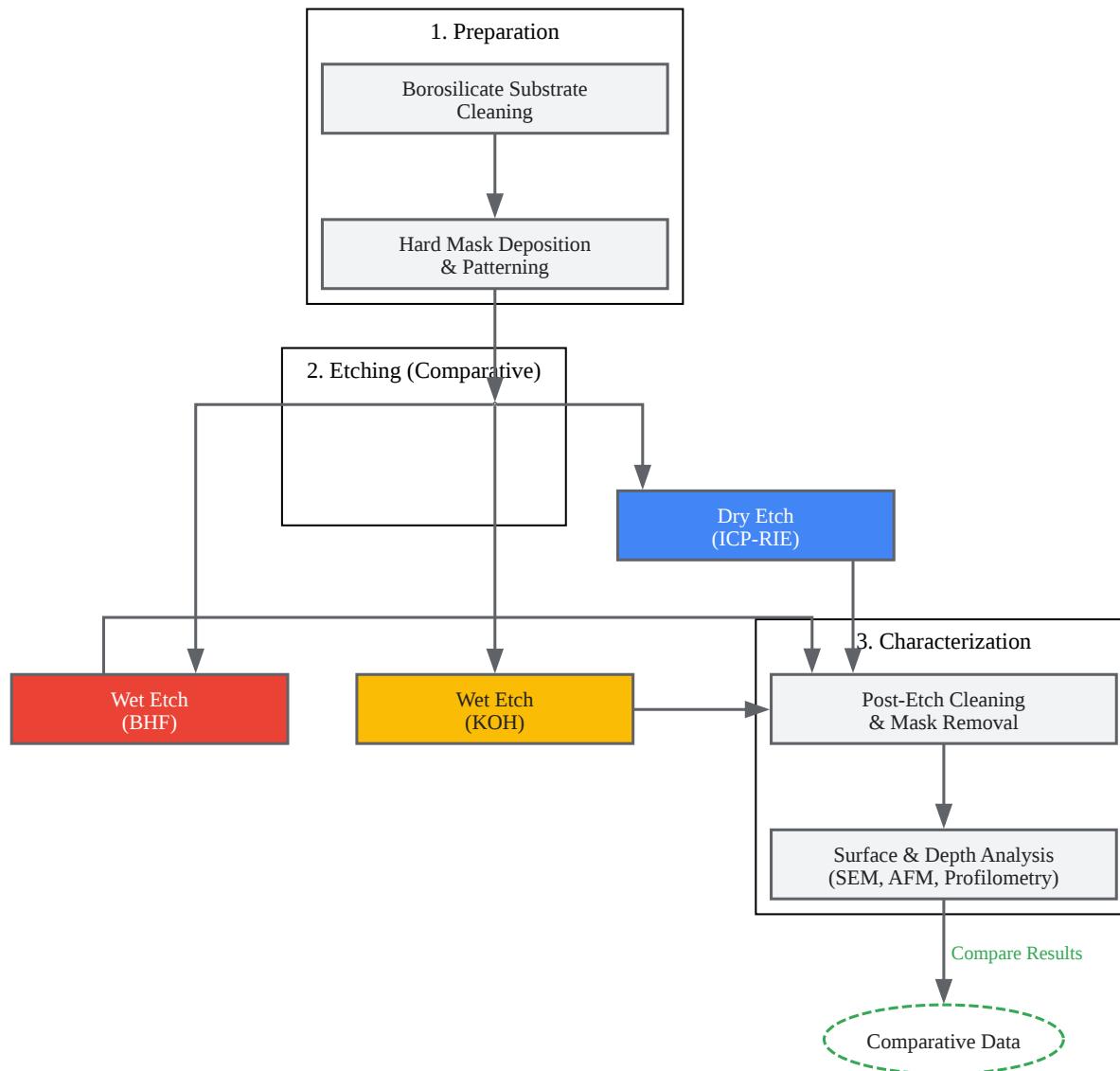
### Procedure:

- Substrate Preparation: Clean the borosilicate glass substrate and deposit and pattern a suitable metal hard mask.

- System Setup: Load the substrate into the ICP-RIE chamber.
- Process Parameters (Example for SF<sub>6</sub>/Ar etch):
  - Gas Chemistry: Introduce SF<sub>6</sub> and Ar into the chamber. A gas flow ratio of 60% SF<sub>6</sub> to 40% Ar can be used to achieve good directionality[10].
  - Pressure: Maintain a low chamber pressure (e.g., 20 mTorr)[14].
  - Power: Apply power to both the ICP source (top electrode) and the substrate chuck (for DC self-bias). The DC self-bias voltage is a critical parameter controlling ion energy[10].
  - Temperature: Maintain the substrate at a controlled temperature, for example, 20°C[14].
- Etching: Initiate the plasma. The SF<sub>6</sub> gas provides fluorine radicals for chemical etching, while Ar ions enhance the etch rate and anisotropy through physical sputtering[10][12]. The process yields an etch rate of approximately 540 nm/min[10].
- Process Completion: Once the target depth is reached, turn off the gas flow and power. Vent the chamber and unload the substrate.
- Post-Etch Cleaning: Clean the substrate to remove any residues and strip the hard mask.

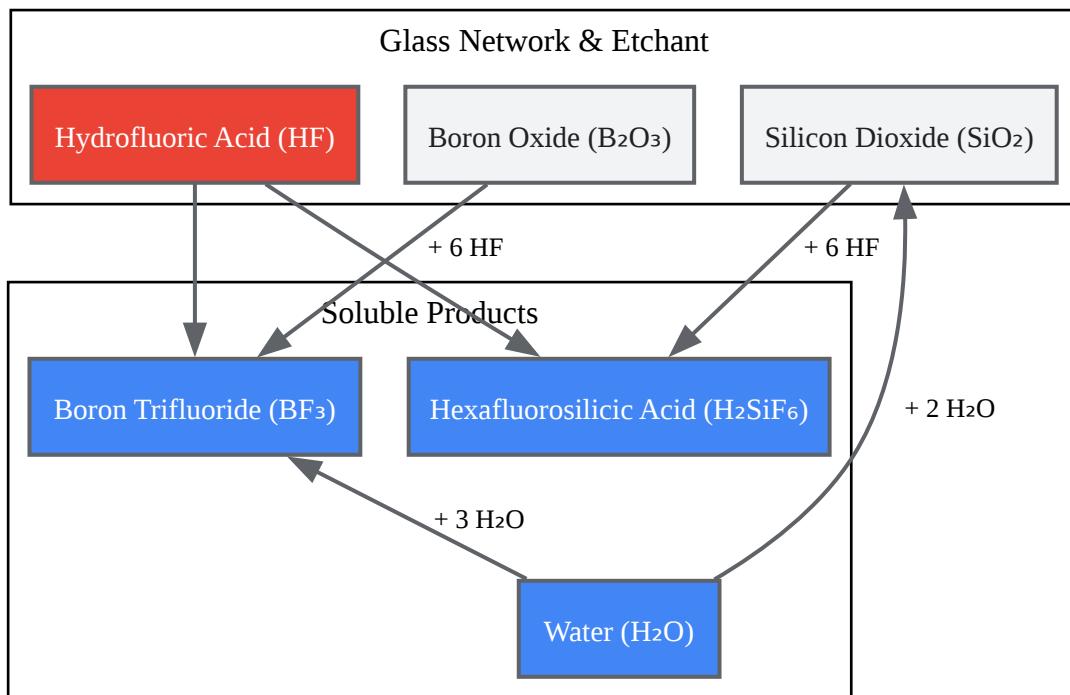
## Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex processes and relationships in experimental work.

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Caption: Experimental workflow for a comparative study of different glass etchants.

The chemical etching of borosilicate glass by hydrofluoric acid is a complex process involving the dissolution of the primary glass network formers: silicon dioxide ( $\text{SiO}_2$ ) and boron oxide ( $\text{B}_2\text{O}_3$ )[5][15].



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Caption: Simplified chemical reaction pathways for HF etching of borosilicate glass.

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